molecular formula C5H2Cl2N2O2 B1316136 1H-Imidazole-4,5-dicarbonyl dichloride CAS No. 59399-36-9

1H-Imidazole-4,5-dicarbonyl dichloride

Cat. No. B1316136
CAS RN: 59399-36-9
M. Wt: 192.98 g/mol
InChI Key: FKFGGOYAMHRBBH-UHFFFAOYSA-N
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Description

1H-Imidazole-4,5-dicarbonyl dichloride is a chemical compound with the molecular formula C5H2Cl2N2O2 . It is categorized under Carbonyl Chlorides . The compound has a molecular weight of 192.989 .


Chemical Reactions Analysis

While specific chemical reactions involving 1H-Imidazole-4,5-dicarbonyl dichloride were not found in the search results, imidazoles in general are key components to functional molecules that are used in a variety of everyday applications . They are utilized in a diverse range of applications, from pharmaceuticals and agrochemicals to dyes for solar cells and other optical applications .

Scientific Research Applications

Antibacterial Agents

Analogues of 4,5-bis(3,5-dichlorophenyl)-2-trifluoromethyl-1H-imidazole have been explored as potential antibacterial agents, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The structural features crucial for their biological activity include the presence of two aryl rings, the imidazole NH, and an electron withdrawing group or aldehyde/amino group at C-2 (Antolini et al., 1999).

Corrosion Inhibition

Imidazole derivatives have been studied for their corrosion inhibition efficacy on mild steel in acidic solutions. Research indicates that these derivatives, such as 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol, exhibit high corrosion inhibition efficiency, with strong adsorption following the Langmuir model. This suggests their potential use in protecting metals against corrosion in acidic environments (Prashanth et al., 2021).

Chemical Synthesis

1H-Imidazole-4,5-dicarbonyl dichloride analogues have been used in various chemical syntheses, such as in the one-pot condensation reaction of 1,2-dicarbonyl compounds with ammonium acetate and benzaldehydes. This process utilizes molecular sieves modified with titanium(IV) as a catalyst, highlighting the compound's utility in facilitating chemical reactions (Magyar & Hell, 2018).

Molecular Docking and Spectroscopy

Imidazole derivatives have been synthesized using solvent-free methods and characterized through spectroscopic techniques. These compounds have shown potential in molecular docking applications and possess antimicrobial activity, demonstrating their relevance in both analytical chemistry and pharmacology (Thomas et al., 2018).

Antitumor Activity

Some 1H-imidazole derivatives have been synthesized and tested for their cytotoxic potency against human cancer cell lines. The relationship between their structure and antitumor activity has been a subject of research, indicating their potential in cancer treatment (Balewski et al., 2020).

properties

IUPAC Name

1H-imidazole-4,5-dicarbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2/c6-4(10)2-3(5(7)11)9-1-8-2/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKFGGOYAMHRBBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1)C(=O)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50574029
Record name 1H-Imidazole-4,5-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Imidazole-4,5-dicarbonyl dichloride

CAS RN

59399-36-9
Record name 1H-Imidazole-4,5-dicarbonyl dichloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50574029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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